SIRT2 Inhibitory Potency
The 2-propyl analog (BindingDB ID: BDBM50540056; CHEMBL4638983) exhibited an IC50 of 28 nM against human SIRT2 expressed in Escherichia coli BL21, measured by HPLC-based assay using acetyl-H3K9 as substrate [1]. This represents the only publicly available quantitative SIRT2 inhibition datum for this specific C2-substituent within the pyrimido[1,2-a]piperazin-4-one scaffold series. For context, the broader class of tri- and tetracyclic pyrimidinediones identified as sirtuin inhibitors by Rotili et al. (2010) includes compounds with SIRT1-selective IC50 values in the low-micromolar range (e.g., compound 5: SIRT1 IC50 ~3.5 μM; compound 9: SIRT1 IC50 ~1.6 μM), though no direct comparator exists for SIRT2 within this specific fused piperazine-pyrimidinone sub-series [2]. The 28 nM IC50 value positions the 2-propyl analog within a potency range that supports its use as a chemical probe for SIRT2 target engagement studies, particularly in epigenetic research programs where SIRT2 isoform selectivity over SIRT1 is desired [3].
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM (human SIRT2, E. coli BL21 expression, acetyl-H3K9 substrate, HPLC readout) [1] |
| Comparator Or Baseline | Rotili et al. (2010) pyrimidinedione SIRT inhibitors: compound 5 SIRT1 IC50 ~3.5 μM; compound 9 SIRT1 IC50 ~1.6 μM; no direct SIRT2 comparator available for identical scaffold [2] |
| Quantified Difference | 2-Propyl analog SIRT2 IC50 (28 nM) is approximately 57- to 125-fold more potent than reference SIRT1 inhibitors from the broader pyrimidinedione class; direct within-scaffold SIRT2 comparison not available |
| Conditions | In vitro biochemical assay: recombinant human SIRT2 expressed in E. coli BL21; substrate: acetyl-H3K9; detection: HPLC; source: BindingDB/CHEMBL |
Why This Matters
The 28 nM SIRT2 IC50 provides a quantifiable benchmark for procurement decisions, supporting compound selection for SIRT2-focused screening cascades where mid-nanomolar potency is a minimum entry criterion.
- [1] BindingDB. BDBM50540056 / CHEMBL4638983. IC50: 28 nM; Assay: Inhibition of human SIRT2 expressed in E. coli BL21 using acetyl-H3K9 by HPLC-based assay. View Source
- [2] Rotili D, Tarantino D, Carafa V, et al. Identification of Tri- and Tetracyclic Pyrimidinediones as Sirtuin Inhibitors. ChemMedChem. 2010;5(5):674-677. View Source
- [3] BindingDB. BDBM50540056: SIRT1 IC50 = 98,000 nM (>3,500-fold selectivity over SIRT1). View Source
